molecular formula C7H3BrN2O2 B1358633 2-Bromo-4-nitrobenzonitrile CAS No. 34662-35-6

2-Bromo-4-nitrobenzonitrile

Cat. No. B1358633
Key on ui cas rn: 34662-35-6
M. Wt: 227.01 g/mol
InChI Key: JHFVJZYSOSQUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07884127B2

Procedure details

Compound of example 168 (20 g, 92.2 mmol) was dissolved in 10% aqueous H2SO4 (100 mL) and the solution was cooled to 0° C. A solution of NaNO2 (7.64 g, 110 mmol) in water (20 mL) was added dropwise maintaining the temperature between 0-5° C. The mixture was stirred for 10 min., excess nitrous acid was neutralized using a saturated aqueous NaHCO3 solution. The resulting mixture was then added to a precooled (0-5° C.) suspension of CuCN (9.46 g, 105 mmol) and NaCN (5.20 g, 106 mmol) in water (200 mL). It was stirred for 10 min., and allowed to attain room temperature. It was stirred for 0.5 h and finally heated on a steam bath for 0.5 h. Excess saturated FeCl3 solution was then added to the reaction mixture. It was extracted using EtOAc (3×200 mL). The organic extract was washed with water, dried (anhydrous Na2SO4), concentrated and purified using a silica gel column and CHCl3 petroleum ether (60-80° C.) (1:1) as eluant to obtain the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.64 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
9.46 g
Type
reactant
Reaction Step Five
Name
Quantity
5.2 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].N(O)=O.C([O-])(O)=O.[Na+].[C:24]([Cu])#[N:25].[C-]#N.[Na+]>OS(O)(=O)=O.O>[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[C:24]#[N:25] |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
7.64 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
CuCN
Quantity
9.46 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
5.2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0-5° C
STIRRING
Type
STIRRING
Details
It was stirred for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
It was stirred for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
finally heated on a steam bath for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
It was extracted
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
a silica gel column and CHCl3 petroleum ether (60-80° C.) (1:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.